![molecular formula C22H18N6O2S B2918975 N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-45-3](/img/structure/B2918975.png)
N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H18N6O2S and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the compound's synthesis, characterization, and biological evaluations, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C22H18N6O2S. Its molecular weight is approximately 430.49 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole core structure known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of appropriate precursors involving thiazolo and triazole derivatives. The detailed synthetic routes often include reactions with various amines and carbonyl compounds to yield the desired oxalamide structure.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer activity. For example:
- Cell Line Studies : A study evaluated the anticancer activity of various thiazolo derivatives against a panel of nearly 60 human cancer cell lines. The results showed that compounds with similar structures to this compound displayed potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific pathways associated with cell proliferation and survival. The presence of the thiazolo and triazole moieties is believed to enhance interaction with biological targets such as enzymes involved in cell signaling .
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies suggest that modifications to the thiazolo and triazole components can significantly influence the anticancer efficacy of these compounds. For instance:
- Substituent Effects : The introduction of different substituents on the aromatic rings or variations in the alkyl chain length has been shown to alter potency. Compounds with electron-donating groups generally exhibit enhanced activity compared to their electron-withdrawing counterparts .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Studies indicate good gastrointestinal absorption and moderate lipophilicity characteristics which are favorable for oral bioavailability .
- Toxicity Profile : Initial evaluations suggest a relatively safe toxicity profile with minimal adverse effects on normal somatic cells (e.g., HEK293 cell line), indicating potential for therapeutic use .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study in Leukemia : A derivative similar to this compound demonstrated significant cytotoxic effects against leukemia cell lines in vitro. The study reported IC50 values indicating effective inhibition at low concentrations .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HL-60 (TB) | 5.0 |
Compound B | MOLT-4 | 3.5 |
N1... | K562 | 4.8 |
Wissenschaftliche Forschungsanwendungen
Based on the search results, here's what is known about the applications of N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide:
This compound is identified as a research compound with the molecular formula C22H18N6O2S and a molecular weight of 430.5 .
Thiazolo[3,2-b][1,2,4]triazole derivatives:
- Anticancer agents Several studies highlight the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in anticancer applications . Some compounds have exhibited excellent anticancer properties at a concentration of 10 μM, with some derivatives showing activity against cancer cell lines without harming normal somatic cells .
- Anti-infective agents Thiazolo[2,3-c][1,2,4]triazole derivatives are designed and synthesized for antimicrobial activity . These compounds are screened for their binding efficacies against antibacterial drug targets and evaluated for antimicrobial activity against bacterial and fungal strains, including M. tuberculosis and M. bovis .
Other applications:
- 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have demonstrated diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antioxidant, anticonvulsant, antihypertensive, and anti-aggregation properties . They have also been investigated as potential inhibitors of topoisomerase 1 (Top1) and phospholipase C-γ2 (PLC-γ2), which are relevant targets for cancer treatment .
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S/c1-14-5-4-7-15(11-14)19-26-22-28(27-19)17(13-31-22)9-10-24-20(29)21(30)25-18-8-3-2-6-16(18)12-23/h2-8,11,13H,9-10H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVCTWHLIVEYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.